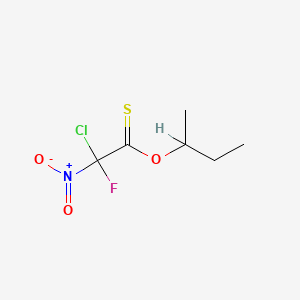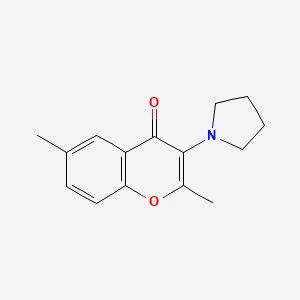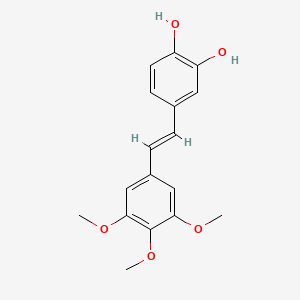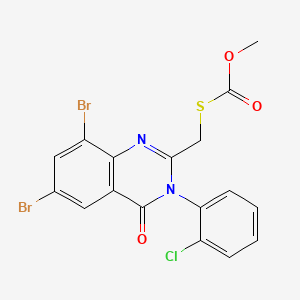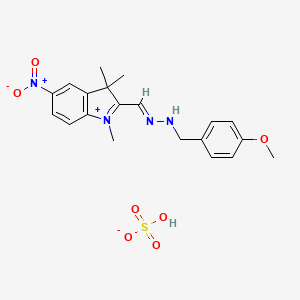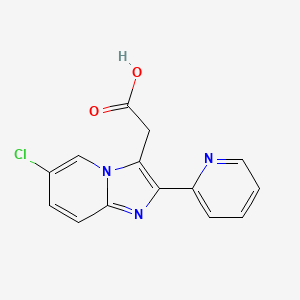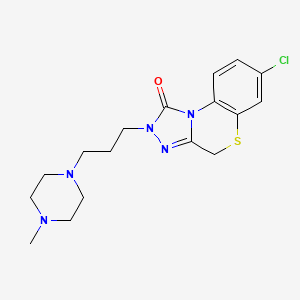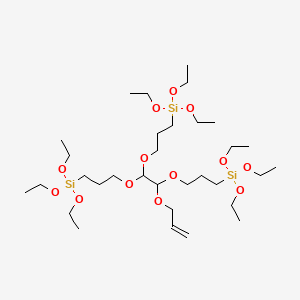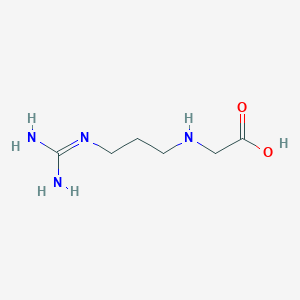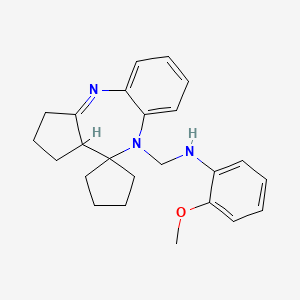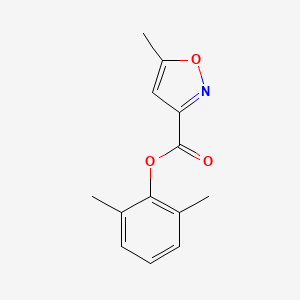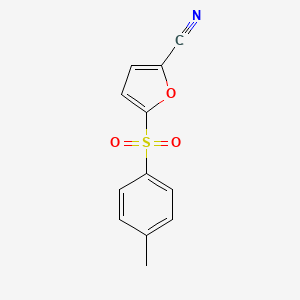
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- is an organic compound with the molecular formula C12H9NO3S It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a sulfonyl group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- typically involves the following steps:
Formation of 2-Furancarbonitrile: This can be achieved through the reaction of furan with cyanogen bromide in the presence of a base such as sodium hydroxide.
Sulfonylation: The 2-Furancarbonitrile is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction is typically carried out at room temperature to avoid decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)amine.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Furancarbonitrile: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-((4-Methylphenyl)sulfonyl)furan:
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)-: Contains a chlorine atom instead of a methyl group, altering its chemical properties and reactivity.
Uniqueness
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- is unique due to the presence of both the nitrile and sulfonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
75745-88-9 |
|---|---|
Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonylfuran-2-carbonitrile |
InChI |
InChI=1S/C12H9NO3S/c1-9-2-5-11(6-3-9)17(14,15)12-7-4-10(8-13)16-12/h2-7H,1H3 |
InChI Key |
MNTSMTCDKVHWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


